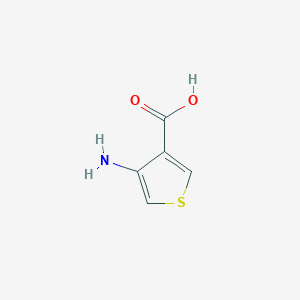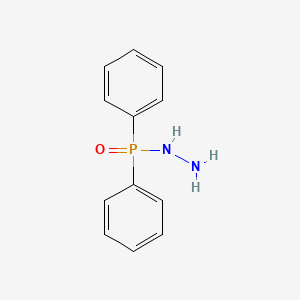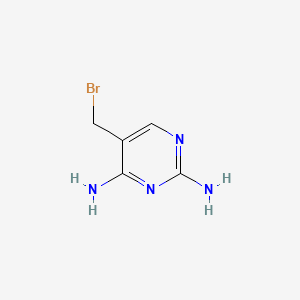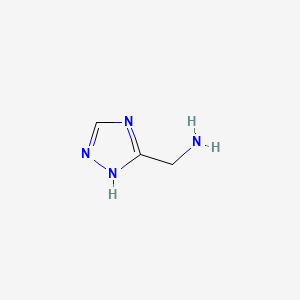
Ácido 4-aminotiofeno-3-carboxílico
Descripción general
Descripción
4-aminothiophene-3-carboxylic acid: is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 4-position and a carboxylic acid group at the 3-position. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Aplicaciones Científicas De Investigación
Chemistry:
- 4-aminothiophene-3-carboxylic acid is used as a building block in the synthesis of more complex thiophene derivatives, which are valuable in organic synthesis and material science .
Biology:
- This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Medicine:
- Derivatives of 4-aminothiophene-3-carboxylic acid are explored for their potential as therapeutic agents in various diseases, including cancer and bacterial infections .
Industry:
Mecanismo De Acción
Target of Action
4-Aminothiophene-3-carboxylic Acid is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects and are considered biologically active compounds . They have been shown to modulate the activity of Calcium-Activated Chloride Channels (CaCC) in the single Purkinje neurons of rat cerebellum . The nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .
Mode of Action
The interaction of 4-Aminothiophene-3-carboxylic Acid with its targets involves modulation of the CaCC activity . Depending on the nature of the substitution in the thiophene fragment, the nature of the effect on CaCC varies from inhibition to potentiation of CaCC currents .
Biochemical Pathways
Thiophene derivatives, including 4-Aminothiophene-3-carboxylic Acid, are known to impact various biochemical pathways. They exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Result of Action
The result of the action of 4-Aminothiophene-3-carboxylic Acid involves modulation of the CaCC activity, which can vary from inhibition to potentiation of CaCC currents . This modulation can have various downstream effects, potentially contributing to the compound’s various pharmacological properties .
Análisis Bioquímico
Biochemical Properties
4-Aminothiophene-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with calcium-activated chloride channels in neurons, where it can either block or potentiate the currents . This interaction suggests that 4-aminothiophene-3-carboxylic acid may modulate neuronal excitability and signal transduction.
Cellular Effects
The effects of 4-aminothiophene-3-carboxylic acid on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, derivatives of 4-aminothiophene-3-carboxylic acid have shown cytostatic selectivity for certain cancer cell lines, such as T-cell lymphoma, prostate cancer, and hepatoma cells . This selectivity indicates that the compound may affect cell cycle regulation and apoptosis in these cells.
Molecular Mechanism
At the molecular level, 4-aminothiophene-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, certain derivatives of this compound have been found to inhibit IKB kinase β (IKKβ), which plays a role in the NF-κB signaling pathway . This inhibition can result in altered gene expression and reduced inflammation.
Dosage Effects in Animal Models
The effects of 4-aminothiophene-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. For instance, high doses of certain derivatives have been associated with toxic effects in animal studies . Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy.
Metabolic Pathways
4-Aminothiophene-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and its effects on metabolite levels are areas of active research. Studies have shown that it can influence the activity of enzymes involved in its own metabolism, thereby affecting its overall bioavailability and efficacy .
Transport and Distribution
The transport and distribution of 4-aminothiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported via ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and distribution .
Subcellular Localization
The subcellular localization of 4-aminothiophene-3-carboxylic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing aminothiophene derivatives.
Paal-Knorr Reaction: This reaction involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 4-aminothiophene-3-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Comparación Con Compuestos Similares
- 2-aminothiophene-3-carboxylic acid
- 5-aminothiophene-2-carboxylic acid
- 4-aminothiophene-2-carboxylic acid
Comparison:
- 4-aminothiophene-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other aminothiophene carboxylic acids, it may exhibit different pharmacological properties and synthetic utility .
Propiedades
IUPAC Name |
4-aminothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGDBMTPPBJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332544 | |
| Record name | 4-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26112-64-1 | |
| Record name | 4-aminothiophene-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)




![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)


![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B1297425.png)
